molecular formula C16H21N3O2S B11168681 4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11168681
M. Wt: 319.4 g/mol
InChI Key: FPEXRYIJEXONAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C16H21N3O2S It is characterized by the presence of a thiadiazole ring, a benzamide moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Attachment of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through alkylation reactions using ethyl chloroformate or similar reagents.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by the reaction of aniline derivatives with acyl chlorides or anhydrides.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the thiadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiadiazole derivatives and amine products.

    Substitution: Substituted benzamide and thiadiazole derivatives.

Scientific Research Applications

4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.

Comparison with Similar Compounds

4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 4-tert-butyl-N-(2-ethoxyphenyl)benzamide
    • 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide
    • 4-tert-butyl-N-(4-methoxyphenyl)benzamide
  • Uniqueness: : The presence of the thiadiazole ring and the ethoxymethyl group distinguishes it from other benzamide derivatives, potentially contributing to its unique biological and chemical properties.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H21N3O2S/c1-5-21-10-13-18-19-15(22-13)17-14(20)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,19,20)

InChI Key

FPEXRYIJEXONAL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.